2-Amino-N-ethyl-5-morpholinobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-ethyl-5-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-15-13(17)11-9-10(3-4-12(11)14)16-5-7-18-8-6-16/h3-4,9H,2,5-8,14H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIPRSLIUXHEHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)N2CCOCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 2 Amino N Ethyl 5 Morpholinobenzamide
Established Synthetic Pathways for 2-Amino-N-ethyl-5-morpholinobenzamide
The synthesis of this compound is primarily achieved through a sequential process that first builds a key intermediate, 5-amino-2-morpholinobenzoic acid, followed by an amidation reaction to introduce the N-ethylamide group.
Specific Reaction Schemes and Reagents for Core Synthesis
The core synthesis can be dissected into two principal stages: the formation of the substituted benzoic acid precursor and its subsequent coupling with ethylamine.
Stage 1: Synthesis of 5-Amino-2-morpholinobenzoic Acid
The precursor, 5-amino-2-morpholinobenzoic acid, is synthesized from 2-chloro-5-nitrobenzoic acid. prepchem.com The process involves a nucleophilic aromatic substitution followed by a reduction.
Reaction Scheme:
Step A: Nucleophilic Aromatic Substitution 2-Chloro-5-nitrobenzoic acid is reacted with excess morpholine (B109124). The morpholine acts as both the nucleophile and the solvent. The reaction mixture is heated at reflux, which facilitates the displacement of the chlorine atom by the morpholine nitrogen. prepchem.com The mixture is then acidified to precipitate the product, 2-morpholino-5-nitrobenzoic acid. prepchem.com
Step B: Reduction of the Nitro Group The resulting 2-morpholino-5-nitrobenzoic acid is then reduced to form the corresponding amino group. This is typically achieved through catalytic hydrogenation using a catalyst such as 5% palladium on carbon (Pd/C) in a solvent system like an ethanol-water mixture. prepchem.com This step yields the key intermediate, 5-amino-2-morpholinobenzoic acid. prepchem.com
Reagents:
2-Chloro-5-nitrobenzoic acid
Morpholine
Hydrochloric acid (for workup)
5% Palladium on Carbon (Pd/C) catalyst
Hydrogen gas (or a hydrogen source)
Ethanol/Water (solvent for reduction)
Stage 2: Amidation to form this compound
The final step is the formation of the amide bond between the carboxylic acid group of 5-amino-2-morpholinobenzoic acid and ethylamine. This reaction requires the activation of the carboxylic acid, which is accomplished using a peptide coupling reagent.
Reaction Scheme:
5-Amino-2-morpholinobenzoic acid is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM). A coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), is added along with a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA). peptide.comsigmaaldrich.comiris-biotech.de This mixture forms a highly reactive activated ester in situ. Ethylamine is then added to the reaction mixture, which nucleophilically attacks the activated carbonyl, forming the desired this compound product.
Common Reagents for Amidation:
5-Amino-2-morpholinobenzoic acid
Ethylamine
Coupling Reagents: HATU, HBTU, PyBOP, TBTU peptide.comsigmaaldrich.com
Bases: DIPEA, TEA
Solvents: DMF, DCM, THF
Optimization of Synthesis for Yield and Purity
Optimizing the synthesis of this compound involves refining the conditions for both the precursor synthesis and the final amidation step.
For the synthesis of the 5-amino-2-morpholinobenzoic acid precursor, the initial nucleophilic substitution reaction can be optimized by controlling the temperature and reaction time. Using morpholine as the solvent ensures a high concentration of the nucleophile, driving the reaction to completion. prepchem.com Purification of the intermediate 2-morpholino-5-nitrobenzoic acid is typically achieved by recrystallization from a solvent like ethanol, which is crucial for obtaining a pure product for the subsequent reduction step. prepchem.com In the catalytic hydrogenation step, the choice of catalyst, solvent, hydrogen pressure, and temperature are key variables that can be adjusted to maximize the yield and minimize reaction time.
The optimization of the final amidation step is critical for achieving high yield and purity.
| Parameter | Optimization Strategy | Rationale |
| Coupling Reagent | Screen various reagents (e.g., HATU, HCTU, PyBOP). | Reagents have different reactivities. HATU and its analogues are often more efficient for hindered couplings, minimizing side reactions. sigmaaldrich.com |
| Base | Use a non-nucleophilic organic base like DIPEA. | Prevents side reactions and epimerization if chiral centers were present. The amount of base is typically 1.5-2.0 equivalents. |
| Solvent | Aprotic polar solvents like DMF or NMP are preferred. | Ensures solubility of reactants and intermediates. |
| Temperature | Reactions are often run at 0 °C initially, then allowed to warm to room temperature. | Controls the reaction rate and minimizes potential side reactions and degradation of the activated intermediate. |
| Purification | Use column chromatography on silica (B1680970) gel. | Effectively separates the final product from unreacted starting materials, the coupling agent byproducts, and any other impurities. |
Synthesis of Structurally Related Benzamide (B126) and Morpholine Derivatives
The synthetic framework for this compound is adaptable for creating a library of structurally related compounds by modifying the benzamide scaffold or the heterocyclic moiety.
Strategies for Benzamide Scaffold Modification
Modifications to the benzamide portion of the molecule can be achieved by using different starting materials or by varying the amine used in the final amidation step.
Varying the N-Alkyl Group: The N-ethyl group can be easily replaced by a wide range of other primary or secondary amines during the amidation step. This allows for the synthesis of a series of N-substituted analogs. For example, using methylamine, propylamine, or benzylamine (B48309) would yield the corresponding N-methyl, N-propyl, or N-benzyl derivatives.
Modifying the Benzene (B151609) Ring: Substituents on the aromatic ring can be altered by starting with different substituted 2-chlorobenzoic acids. For instance, starting with 2,5-dichlorobenzoic acid or 2-chloro-5-fluorobenzoic acid would lead to derivatives with additional halo-substituents on the benzamide ring.
| Starting Material | Amine | Resulting Scaffold Modification |
| 5-Amino-2-morpholinobenzoic acid | Isopropylamine | 2-Amino-N-isopropyl -5-morpholinobenzamide |
| 5-Amino-2-morpholinobenzoic acid | Benzylamine | 2-Amino-N-benzyl -5-morpholinobenzamide |
| 5-Amino-4-chloro -2-morpholinobenzoic acid | Ethylamine | 2-Amino-4-chloro -N-ethyl-5-morpholinobenzamide |
| 5-Amino-4-fluoro -2-morpholinobenzoic acid | Ethylamine | 2-Amino-4-fluoro -N-ethyl-5-morpholinobenzamide |
Introduction and Functionalization of Morpholine and Other Heterocyclic Moieties
The morpholine ring is introduced via a nucleophilic aromatic substitution reaction. prepchem.com This strategy is not limited to morpholine; other cyclic secondary amines can be used to generate diverse heterocyclic derivatives.
Introduction of Other Heterocycles: By replacing morpholine with other heterocyclic amines such as piperidine (B6355638), piperazine, or thiomorpholine (B91149) in the initial synthetic step, a variety of analogs can be produced. For example, reacting 2-chloro-5-nitrobenzoic acid with piperidine would ultimately lead to a 5-piperidino-substituted benzamide derivative.
Functionalization of the Heterocycle: If a functionalized heterocycle is used, this functionality will be incorporated into the final molecule. For instance, using 4-methylpiperazine would result in a final compound bearing a methylpiperazine group, which could offer different physicochemical properties. The synthesis of morpholine-2,5-diones from amino acids also highlights methods for creating more complex morpholine-based structures, although this is a different synthetic pathway. researchgate.net
Analytical Techniques for Structural Elucidation of Synthesized Compounds
The confirmation of the structure of this compound and its derivatives relies on a combination of standard spectroscopic and spectrometric methods. peptide.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: This technique is used to identify the different types of protons and their connectivity. For this compound, one would expect to see characteristic signals for the aromatic protons, the -NH₂ protons, the amide N-H proton (which would likely appear as a triplet due to coupling with the adjacent CH₂ group), the ethyl group protons (a quartet for the CH₂ and a triplet for the CH₃), and the methylene (B1212753) protons of the morpholine ring (typically two distinct multiplets).
¹³C NMR: This provides information about the carbon skeleton of the molecule. Distinct signals would be expected for the carbonyl carbon of the amide, the aromatic carbons (with different shifts for those attached to nitrogen or the amide group), the carbons of the ethyl group, and the carbons of the morpholine ring.
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. Key expected absorptions include N-H stretching vibrations for the primary amine and the secondary amide, a C=O stretching vibration for the amide carbonyl group, and C-H stretching for the aromatic and aliphatic parts of the molecule.
| Analytical Technique | Expected Data for this compound |
| ¹H NMR | Signals for aromatic protons, NH₂ protons, amide NH proton, ethyl group (CH₂ quartet, CH₃ triplet), and morpholine protons (CH₂ multiplets). |
| ¹³C NMR | Signals for amide carbonyl carbon (~165-170 ppm), aromatic carbons (~110-150 ppm), ethyl carbons, and morpholine carbons. |
| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of C₁₃H₁₉N₃O₂. |
| IR Spectroscopy | N-H stretches (~3200-3400 cm⁻¹), C=O stretch (~1640 cm⁻¹), C-N stretch, and C-O-C stretch of the morpholine ring. |
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Elucidation of Mechanism of Action and Molecular Target Identification
Target Validation Approaches
Further research and publication of studies specifically investigating "2-Amino-N-ethyl-5-morpholinobenzamide" are required to populate these areas of inquiry.
Preclinical Biological Activities and Therapeutic Potential of 2 Amino N Ethyl 5 Morpholinobenzamide and Analogs
In Vitro Biological Activity Assessment
The in vitro biological activities of 2-aminobenzamide (B116534) and morpholine (B109124) analogs have been investigated across a range of assays to determine their potential as therapeutic agents. These studies have primarily focused on their antiproliferative, antimicrobial, and enzyme inhibitory properties.
Antiproliferative Activity:
Derivatives of 2-aminobenzamide have demonstrated notable antiproliferative effects against various human cancer cell lines. For instance, novel 2-(2-phenoxyacetamido)benzamides were synthesized and evaluated for their ability to inhibit the growth of the K562 human chronic myelogenous leukemia cell line. One of the most potent compounds in this series, 17j , exhibited an IC50 value of 0.16 μM. researchgate.net In another study, 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates, which can be considered complex 2-aminobenzamide analogs, were tested against breast cancer cell lines. Compound 2 in this series showed a significant antiproliferative effect on the MCF-7 cell line with an IC50 of 0.013 µM and against the MDA-MB-231 cell line with an IC50 of 0.056 µM. mdpi.com Furthermore, some 3-aminobenzamide (B1265367) derivatives have been shown to have an antiproliferative effect on the human carcinoma cell line A431. nih.gov
Interactive Table: Antiproliferative Activity of 2-Aminobenzamide Analogs
| Compound/Analog Class | Cell Line | IC50 (µM) | Source |
|---|---|---|---|
| 2-(2-Phenoxyacetamido)benzamide (17j) | K562 (Leukemia) | 0.16 | researchgate.net |
| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate (2) | MCF-7 (Breast Cancer) | 0.013 | mdpi.com |
| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate (2) | MDA-MB-231 (Breast Cancer) | 0.056 | mdpi.com |
| Acridine–Thiosemicarbazone Derivative (DL-08) | B16-F10 (Melanoma) | 14.79 | mdpi.com |
| Acridine–Thiosemicarbazone Derivative (DL-01) | K-562 (Leukemia) | 11.45 | mdpi.com |
Antimicrobial and Anti-biofilm Activity:
Morpholine derivatives have shown promise as antimicrobial agents. A series of novel 1,3-thiazin-2-amines incorporating a morpholine nucleus were synthesized and tested against various bacterial and fungal strains. tandfonline.com In another study, a series of ruthenium-based complexes modified with a morpholine moiety were designed, with the most active complex, Ru(ii)-3 , demonstrating potent activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 0.78 μg/mL. nih.gov This complex was also effective at eradicating biofilms. nih.gov Similarly, certain morpholinoalkoxychalcones have been evaluated for their antibacterial and antifungal activities, with compound B.21 being most effective against Enterococcus faecalis (MIC = 0.6 mM) and B.43 against Aspergillus niger and Candida albicans (MIC = 2.04 mM). eurekaselect.com
2-aminobenzimidazole (B67599) derivatives have been identified as potent agents against bacterial biofilms. Specifically, certain derivatives were found to strongly inhibit the formation of and disperse pre-existing Pseudomonas aeruginosa biofilms. nih.govnih.gov Some of these compounds are among the most active modulators of P. aeruginosa biofilms reported. nih.gov Additionally, 2-aminobenzoic acid derivatives have demonstrated antifungal and anti-biofilm activity against clinical isolates of Candida albicans. mdpi.com
Interactive Table: Antimicrobial Activity of Morpholine and 2-Aminobenzamide Analogs
| Compound/Analog Class | Microorganism | MIC | Source |
|---|---|---|---|
| Morpholine-modified Ruthenium Complex (Ru(ii)-3) | Staphylococcus aureus | 0.78 µg/mL | nih.gov |
| Morpholinoalkoxychalcone (B.21) | Enterococcus faecalis | 0.6 mM | eurekaselect.com |
| Morpholinoalkoxychalcone (B.43) | Aspergillus niger | 2.04 mM | eurekaselect.com |
| Morpholinoalkoxychalcone (B.43) | Candida albicans | 2.04 mM | eurekaselect.com |
| Quinoline-2-one Derivative (6c) | MRSA | 0.75 µg/mL | nih.gov |
Kinase Inhibition Assays:
Analogs of 2-aminobenzamide have been explored as inhibitors of various protein kinases, which are crucial targets in cancer therapy. A series of 2-aminobenzimidazole derivatives were identified as potent inhibitors of Aurora kinases. nih.gov For example, compound 6m from this series was found to be a potent Aurora kinase inhibitor with good aqueous solubility and a pharmacokinetic profile comparable to the known inhibitor SNS-314. nih.gov In another study, 2-aminobenzimidazole derivatives were synthesized as inhibitors of protein kinase CK1δ, with compound 23 (a 5-cyano substituted derivative) showing a potent IC50 of 98.6 nM. mdpi.com Furthermore, 2-aminobenzimidazoles have been investigated as bioisosteres of a biaryl urea (B33335) moiety in known Aurora kinase inhibitors, leading to compounds with comparable in vitro potency. researchgate.net
Interactive Table: Kinase Inhibitory Activity of 2-Aminobenzamide Analogs
| Compound/Analog Class | Target Kinase | IC50 | Source |
|---|---|---|---|
| 2-Aminobenzimidazole Derivative (23) | CK1δ | 98.6 nM | mdpi.com |
| 2-Aminobenzimidazole Derivative (20) | CK1δ | 1.00 µM | mdpi.com |
| 2-Aminobenzimidazole Derivative (22) | CK1δ | 0.98 µM | mdpi.com |
| Pyridylpyrimidinylaminophenyl Derivative (20) | c-Src | Comparable to Imatinib | nih.gov |
Protease Inhibition Assays:
While less common, some studies have explored benzamide (B126) analogs as protease inhibitors. For example, in the context of the COVID-19 pandemic, 2-phenoxyacetamide (B1293517) derivatives were investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro) through in silico studies. The docking results indicated that these compounds have a good binding affinity for the Mpro active site. nih.gov A separate study identified novel small molecule inhibitors of the SARS-CoV-2 main protease, with compounds like CB-21 showing an IC50 of 14.88 µM in an enzymatic assay. nih.gov
Direct receptor binding data for 2-aminobenzamide or morpholine analogs is limited in the public domain. However, some studies suggest potential interactions with receptor systems. For instance, certain 2-aminobenzimidazole derivatives have been shown to modulate acid-sensing ion channels (ASICs), which are neuronal receptors. mdpi.com These compounds were found to potentiate the ASIC open state, suggesting a modulatory role rather than direct competitive binding at the ligand site. mdpi.com Computational studies have also been used to predict the binding affinity of viral receptor-binding domains to human receptors, a methodology that could be applied to small molecules. nih.gov
In Vivo Efficacy Studies in Preclinical Models
Tumor-Bearing Models:
The in vivo antitumor efficacy of 2-aminobenzamide analogs has been demonstrated in preclinical xenograft models. For example, a novel recombinant type I interferon, which can be considered a biological analog in terms of activating similar pathways as some small molecules, has shown potent antitumorigenic effects in both transplantable and genetically engineered tumor models in mice. nih.gov In another study, a conjugate of doxorubicin (B1662922) with carboxymethylpullulan, a complex polymeric analog, exhibited superior antitumor efficacy against Lewis lung carcinoma and M5076 murine reticulosarcoma models compared to doxorubicin alone. nih.gov
Infection Models:
The in vivo efficacy of morpholine-containing compounds has been evaluated in animal models of infection. A morpholine-modified ruthenium-based agent, Ru(ii)-3 , showed significant anti-infective activity in a mouse infection model. researchgate.net In a study investigating efflux pump inhibitors, a combination of the fluoroquinolone antibiotic ciprofloxacin (B1669076) with quinoline (B57606) derivatives (related to the benzamide scaffold) was tested in a neutropenic mouse thigh infection model with S. aureus. The combination therapy showed a significant reduction in bacterial counts compared to either agent alone. mdpi.com
The identification and assessment of specific pharmacodynamic (PD) biomarkers for 2-amino-N-ethyl-5-morpholinobenzamide or its close analogs are not well-documented in publicly available literature. However, the general principles of PD biomarker assessment are well-established in preclinical drug development. nuvisan.comyoutube.comyoutube.com
For antiproliferative agents, PD biomarkers in preclinical tumor models could include the modulation of the drug's molecular target (e.g., inhibition of kinase phosphorylation) or downstream pathway components. For instance, in studies of HDAC inhibitors, changes in histone acetylation levels in tumor tissue or peripheral blood mononuclear cells serve as a key PD biomarker. nih.gov For antimicrobial agents, a reduction in bacterial load in infected tissues is a primary pharmacodynamic endpoint. mdpi.com In some cases, surrogate markers such as the levels of inflammatory cytokines in the serum can also be monitored as an indication of the host response to the infection and the efficacy of the treatment. researchgate.net
Advanced techniques like in vivo imaging and analysis of biofluids and tissues are employed to track these biomarkers in real-time, providing a correlation between drug exposure (pharmacokinetics) and the biological effect (pharmacodynamics). nuvisan.com Such studies are crucial for optimizing dosing regimens and predicting clinical efficacy.
Identification of Potential Therapeutic Areas (based on preclinical findings)
Preclinical investigations into this compound and its analogs have unveiled a broad spectrum of biological activities, suggesting potential therapeutic applications across several key areas of medicine. These in vitro and in vivo studies have highlighted the promise of this chemical scaffold in the development of novel antimicrobial, anticancer, and antitrypanosomal agents, among other activities.
Antimicrobial Applications (e.g., antibacterial, antifungal, antitubercular, anti-Helicobacter pylori)
Derivatives of the core structure have demonstrated significant potential as antimicrobial agents. Research has focused on their efficacy against a range of pathogens, including bacteria, fungi, and mycobacteria.
Novel 5-alkylamino-N-phenylpyrazine-2-carboxamides, which are structurally related to this compound, have been synthesized and evaluated for their antimycobacterial properties. nih.gov A series of forty-two compounds with varying alkylamino chain lengths and phenyl ring substitutions were tested against Mycobacterium tuberculosis H37Ra and other mycobacterial strains. nih.gov Several of these analogs exhibited micromolar activity against M. tuberculosis H37Ra with low cytotoxicity, indicating a favorable selectivity index. nih.gov For instance, N-(4-hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamide and 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide emerged as promising candidates. nih.gov However, these compounds showed no significant antibacterial activity against other bacterial strains and only sporadic antifungal activity against Candida species. nih.gov
In a different study, a series of 5-nitro-2-aminothiazole-based amides were synthesized and showed activity against various pathogens. nih.gov These compounds were found to be active against Trypanosoma cruzi and Trypanosoma brucei brucei, with some also showing moderate activity against Leishmania donovani. nih.gov This highlights the broad-spectrum potential of related nitroaromatic structures.
Furthermore, the synthesis of novel amino and acetamidoaurones has led to the discovery of compounds with broad-spectrum antimicrobial activity. mdpi.com In particular, 5-acetamidoaurones were found to be more active and safer than their 5-aminoaurone counterparts. mdpi.com Compounds with benzyloxy and isopropyl substitutions on the B ring were identified as particularly promising. mdpi.com
| Compound/Analog | Target Organism | Activity/Findings | Source |
|---|---|---|---|
| N-(4-hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Ra | MIC = 3.91 µg/mL (13.02 µM), SI > 38 | nih.gov |
| 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Ra | MIC = 0.78 µg/mL (2.39 µM), SI > 20 | nih.gov |
| 5-Acetamidoaurones | Various bacteria and fungi | Showed far better antibacterial activity compared to 5-aminoaurones. | mdpi.com |
| 5-Nitro-2-aminothiazole-based amides | Trypanosoma cruzi, Trypanosoma brucei brucei, Leishmania donovani | Active or moderately active against these parasites. | nih.gov |
Anticancer Research
The structural framework of this compound is related to several classes of compounds that have been investigated for their anticancer properties. These studies have revealed potential mechanisms of action, including the induction of apoptosis and inhibition of key cellular targets.
A series of 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks were synthesized and evaluated for their antiproliferative effects against a panel of human cancer cell lines. nih.gov Derivatives with alkyl chains at the N-1 position of the imidazole (B134444) core showed inhibitory effects on cancer cell growth. nih.gov Notably, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate demonstrated significant activity against HeLa (cervical) and HT-29 (colon) cancer cells, with IC50 values of 0.737 ± 0.05 μM and 1.194 ± 0.02 μM, respectively. nih.gov This compound was found to inhibit tumor cell colony formation and migration, induce early apoptosis, and reduce the mitochondrial membrane potential in a dose-dependent manner. nih.gov
In another line of research, chiral isomers of racemic ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazine-7-carbamate, a compound with known in vivo antitumor activity, were prepared and tested. nih.gov The study revealed significant differences in potency between the R and S isomers in various biological assays. nih.gov
Furthermore, N-substituted-5-[(2,5-dihydroxybenzyl)amino]salicylamides, designed as lavendustin analogs, exhibited broad-spectrum anticancer activity. nih.gov These compounds were particularly effective against leukemia cell lines, with one derivative showing a maximum growth inhibition of 99.65% against the leukemia HL-60 (TB) cell line. nih.gov The antiproliferative and cytotoxic activities were found to be dependent on the pattern of N-substitution, and one of the proposed mechanisms of action is the inhibition of the epidermal growth factor receptor (EGFR). nih.gov
The synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its derivatives has also yielded compounds with interesting anticancer potential. mdpi.com One such derivative induced apoptosis in MCF-7 breast cancer cells, leading to a significant reduction in cell viability. mdpi.com In an in vivo model, this compound also demonstrated a significant decrease in solid tumor mass. mdpi.com
| Compound/Analog | Cancer Cell Line(s) | Activity/Findings | Source |
|---|---|---|---|
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | HeLa, HT-29 | IC50 values of 0.737 ± 0.05 μM (HeLa) and 1.194 ± 0.02 μM (HT-29). Induced apoptosis. | nih.gov |
| Racemic ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazine-7-carbamate isomers | Various | Significant differences in potency between R and S isomers. | nih.gov |
| N-Substituted-5-[(2,5-dihydroxybenzyl)amino]salicylamides | Leukemia HL-60 (TB), NCI-H522 (Non-small cell lung cancer) | Broad-spectrum activity, with one compound showing 99.65% growth inhibition against HL-60 (TB). Some compounds induced apoptosis and arrested the cell cycle in NCI-H522. | nih.gov |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative | MCF-7 (Breast cancer) | Induced apoptosis and significantly reduced solid tumor mass in vivo. | mdpi.com |
Antitrypanosomal Activity
Analogs of this compound have shown promise as potential agents against trypanosomal parasites, the causative agents of diseases such as African trypanosomiasis and Chagas disease.
A series of 1-alkyl-2-(substituted-amino)-5-hydroxy-4-methylnaphtho[1,2-d]thiazoles were found to possess in vitro trypanocidal activity. nih.gov Several of these compounds caused complete lysis of Trypanosoma brucei organisms within 30 minutes at a concentration of 10⁻⁵ M. nih.gov The presence of a hydrophobic substituent on the 2-amino group was associated with high antitrypanosomal activity. nih.gov
More recently, a series of 5-nitro-2-aminothiazole-based amides were synthesized and evaluated as antitrypanosomatid agents. nih.gov All tested compounds were active or moderately active against Trypanosoma cruzi amastigotes in infected L6 cells and against Trypanosoma brucei brucei. nih.gov However, none were deemed active against T. brucei rhodesiense. nih.gov For the most active compounds, a moderate selectivity against each parasite was observed. nih.gov
| Compound/Analog | Target Organism | Activity/Findings | Source |
|---|---|---|---|
| 1-Alkyl-2-(substituted-amino)-5-hydroxy-4-methylnaphtho[1,2-d]thiazoles | Trypanosoma brucei | Complete lysis of organisms within 30 min at 10⁻⁵ M. High activity associated with a hydrophobic substituent on the 2-amino group. | nih.gov |
| 5-Nitro-2-aminothiazole-based amides | Trypanosoma cruzi, Trypanosoma brucei brucei | Active or moderately active against amastigotes and trypomastigotes. | nih.gov |
Other Activities (e.g., anti-inflammatory, anticonvulsant, antihyperlipidemic, antioxidant)
Beyond antimicrobial, anticancer, and antitrypanosomal activities, analogs of this compound have been explored for a variety of other pharmacological effects.
Anti-inflammatory Activity: 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been identified as NRF2 activators with anti-inflammatory properties. nih.gov These compounds were shown to inhibit LPS-stimulated inflammation in macrophages by reducing the production of nitric oxide (NO) and pro-inflammatory cytokines. nih.gov A separate study on N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids also demonstrated significant anti-inflammatory activity in a xylene-induced ear edema model in mice, with some compounds exhibiting higher activity than the standard drug aspirin. nih.gov
Anticonvulsant Activity: A series of isatin-based derivatives, specifically (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives, were synthesized and showed favorable protection in both maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models in mice, with high safety levels. nih.gov The anticonvulsant activity of 2-amino-5-phosphonovalerate was also shown to be modified by agents affecting different neurotransmitter systems. nih.gov
Antioxidant Activity: The antioxidant potential of related structures has been investigated. For instance, (2E)-N-[2-(morpholin-4-yl)ethyl]-cinnamide and its HCl salt were studied, with the salt form showing increased antioxidant properties due to the presence of an N-H+ group. researchgate.net Another study on 2-Amino-5-R-1,3,4-oxadiazoles with hindered phenol (B47542) fragments found that these compounds exhibited antioxidant activity higher than that of the standard antioxidant 4-methyl-2,6-di-tert-butylphenol. mdpi.com
| Activity | Compound/Analog | Key Findings | Source |
|---|---|---|---|
| Anti-inflammatory | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives | Inhibited LPS-stimulated inflammation in macrophages by activating NRF2. | nih.gov |
| Anti-inflammatory | N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids | Significantly inhibited xylene-induced ear edema in mice. | nih.gov |
| Anticonvulsant | (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives | Provided protection in MES and PTZ seizure models in mice. | nih.gov |
| Anticonvulsant | 2-Amino-5-phosphonovalerate | Activity modified by agents affecting various neurotransmitter systems. | nih.gov |
| Antioxidant | (2E)-N-[2-(morpholin-4-yl)ethyl]-cinnamide HCl salt | Increased antioxidant capability compared to the free base. | researchgate.net |
| Antioxidant | 2-Amino-5-R-1,3,4-oxadiazoles with hindered phenol fragments | Higher antioxidant activity than 4-methyl-2,6-di-tert-butylphenol. | mdpi.com |
Structure Activity Relationship Sar Studies of 2 Amino N Ethyl 5 Morpholinobenzamide Derivatives
Design and Synthesis of Analogs for Comprehensive SAR Exploration
The foundation of any SAR study lies in the strategic design and synthesis of a diverse library of analogs. For 2-Amino-N-ethyl-5-morpholinobenzamide, this involves creating variations of the parent molecule to probe the function of each component. Synthetic strategies are typically designed to be convergent, allowing for the late-stage introduction of diversity.
Common synthetic approaches may include:
Amide Bond Formation: A foundational step often involves the coupling of a substituted 5-morpholinobenzoic acid derivative with ethylamine. This reaction, a cornerstone of organic synthesis, can be achieved using various coupling reagents. mdpi.comresearchgate.net
Aromatic Substitution: To explore the influence of the benzene (B151609) ring, analogs with different substituents can be synthesized. This might involve starting with variously substituted anilines or employing reactions like nickel-catalyzed C-H alkylation to introduce groups at specific positions. acs.orgacs.org
Heterocycle Introduction: The morpholine (B109124) ring is a key feature. Analogs could be prepared from starting materials already containing this moiety or by constructing the ring system during the synthesis. nih.govresearchgate.netsci-hub.se The versatility of morpholine's synthesis allows for its incorporation through various established methodologies. nih.govresearchgate.netsci-hub.se
By systematically creating these analogs, researchers can build a comprehensive picture of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov
Systematic Modification of the Benzamide (B126) Core and its Substituents
Role of the Amide Linkage in Bioactivity
The amide bond is a critical structural element in a vast number of biologically active molecules. mdpi.comresearchgate.net Its importance stems from several key properties:
Structural Rigidity: The resonance between the nitrogen lone pair and the carbonyl group gives the amide bond a partial double-bond character. nih.gov This planarity restricts free rotation, helping to lock the molecule into a specific conformation that may be optimal for binding to a biological target. nih.gov
Hydrogen Bonding Capability: The amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This allows it to form strong and directional hydrogen bonds with amino acid residues in a protein's binding site, a crucial factor for stable ligand-receptor interactions. nih.govnih.gov
Chemical Stability: Amide bonds are generally stable under physiological conditions, contributing to a molecule's metabolic stability. nih.gov
In the context of this compound, the amide linkage is presumed to be a key anchoring point to its biological target. Modifications that alter its hydrogen-bonding capacity or its planarity would likely have a significant impact on the compound's bioactivity. Studies on other benzamide-containing molecules have consistently shown that the amide group is essential for maintaining activity. mdpi.comnih.gov
Importance of the Morpholine Moiety for Activity and Selectivity
The morpholine ring is frequently incorporated into drug candidates and is often referred to as a "privileged structure" in medicinal chemistry. nih.govresearchgate.netsci-hub.se Its inclusion can confer several advantageous properties:
Physicochemical Properties: The presence of the oxygen atom in the morpholine ring increases polarity and can improve aqueous solubility. nih.govacs.orgnih.gov The nitrogen atom provides a basic handle, which can be crucial for interactions with acidic residues in a target protein. acs.orgnih.gov This combination gives morpholine a well-balanced lipophilic-hydrophilic profile. nih.gov
Target Binding and Selectivity: The morpholine ring can be an integral part of the pharmacophore, making direct, favorable interactions within a binding pocket. nih.govresearchgate.netsci-hub.se Its specific size and shape can also bestow selectivity for a particular receptor or enzyme. nih.govresearchgate.netsci-hub.se
Influence of Substitutions on the Benzene Ring
The benzene ring of the benzamide core is a prime location for modification to fine-tune the electronic and steric properties of the molecule. The nature and position of substituents can dramatically alter biological activity. libretexts.orglibretexts.org
Steric Effects: The size and position of a substituent can influence how the molecule fits into a binding site. Bulky groups can create steric hindrance, preventing optimal binding. nih.gov Conversely, a substituent might fit into a specific hydrophobic pocket, enhancing affinity.
Positional Isomerism: The location of a substituent is critical. In one study on related kinase inhibitors, moving an ethoxy group on the phenyl ring from the 4-position to the 2-position significantly improved the compound's functional activity. nih.gov Substituents at the ortho, meta, and para positions will have different electronic and steric influences. libretexts.orgmsu.edu
For this compound, the existing amino group at the 2-position is an activating group that directs other electrophilic substitutions to the ortho and para positions (relative to itself). libretexts.org Adding further substituents would allow for a detailed exploration of the topology of the target's binding site.
Interactive Table: Effect of Phenyl Ring Substitution on Activity in an Analogous Thiazolidinedione Series
| Compound | Substitution on Phenyl Ring | Relative Activity |
| Parent Cmpd | 4-Ethoxy | Active |
| 1c | 2-Ethoxy | More Active |
| 1f | 4-Fluoro | Inactive |
| 1g | 4-Nitro | Inactive |
| 1j | 4-Chloro | Active |
| 1a | 4-Methoxy | Inactive |
This table is based on findings for 3-(2-amino-ethyl)-5-(benzylidene)-thiazolidine-2,4-dione derivatives and is intended to be illustrative of principles that could apply to benzamide derivatives. nih.gov
Modifications to the N-ethyl Group and their Impact on Activity
The N-ethyl group attached to the amide nitrogen is another key site for modification. Altering this group can impact the molecule's interaction with its target and its physical properties.
Chain Length and Bulk: Increasing or decreasing the length of the alkyl chain can probe the size of the corresponding binding pocket. In some series, replacing an ethyl group with a larger, bulkier group leads to reduced activity, suggesting a sterically constrained pocket.
Introduction of Functional Groups: Adding functional groups to the ethyl chain, such as a hydroxyl or fluoro group, can introduce new interactions. For example, replacing a hydroxyl group on a side chain with a methoxy (B1213986) group was found to nearly eradicate the activity in a series of tris-benzamides, highlighting the importance of a hydrogen-bonding group at that position. acs.org
Cyclization: Incorporating the ethyl group into a small ring system, such as a cyclopropyl (B3062369) or azetidine (B1206935) ring, can restrict conformational flexibility. This can lead to a more potent compound if the locked conformation is the one required for binding, but a loss of activity if it is not.
In studies of related compounds, modifications to the amine substituent have been shown to be critical. For example, N-dimethylation and N-acetylation of the primary amine in an analogous series abolished inhibitory activity, indicating that the primary amine itself was essential for the biological effect. nih.gov
Correlation of Structural Features with Target Binding Affinity and Biological Efficacy
The culmination of SAR studies is the development of a model that correlates specific structural features with binding affinity and biological efficacy. This involves integrating the findings from the systematic modifications of the molecule.
For this compound derivatives, a hypothetical model for high affinity and efficacy might include:
An Intact Amide Linkage: Essential for maintaining the core structure and providing key hydrogen bonding interactions. mdpi.comnih.gov
The Morpholine Moiety: Contributes to favorable physicochemical properties and potentially engages in specific interactions within the binding site, enhancing both affinity and selectivity. nih.govresearchgate.netsci-hub.se
Optimal Substitution on the Benzene Ring: The presence, nature, and location of substituents on the aromatic ring must be optimized. For example, studies on other scaffolds suggest that electron-donating or specific halogen substitutions at certain positions may be beneficial, while bulky or strongly electron-withdrawing groups may be detrimental. nih.govnih.gov
A Precisely Sized N-Alkyl Group: The N-ethyl group likely occupies a well-defined pocket. Its size and functionality appear to be critical, with significant deviations leading to a loss of potency.
Ultimately, high biological efficacy is achieved when a compound possesses a combination of structural features that result in high binding affinity for its intended target, selectivity over other targets, and favorable pharmacokinetic properties. acs.org The SAR data gathered from analog synthesis and testing provides the roadmap to achieving this balance. nih.govresearchgate.net
Elucidation of Key Pharmacophoric Elements
The pharmacophore of this compound can be dissected into three primary components: the substituted benzamide core, the N-ethyl group, and the 2-amino substituent. Each of these elements is presumed to play a distinct role in the molecule's interaction with its biological targets, likely the D2-like dopamine (B1211576) receptors (D2, D3, and D4).
The 2-amino group is another critical feature. In many bioactive compounds, an amino group can act as a hydrogen bond donor or a protonatable center, forming ionic interactions with acidic residues in the receptor. Its presence and position on the benzamide ring can significantly influence the molecule's orientation and binding affinity. Studies on other 2-aminobenzamide (B116534) derivatives have highlighted the importance of this group for biological activity, although its precise role can vary depending on the target. nih.gov
The N-ethyl group on the amide nitrogen is a crucial determinant of the compound's properties. In analogous series of receptor ligands, the nature and size of N-alkyl substituents can profoundly impact binding affinity. For instance, in some adrenergic drugs, N-aralkyl substitutions were found to increase affinity, while smaller N-alkyl groups had a different effect. nih.govnih.gov The ethyl group in this compound likely occupies a specific hydrophobic pocket within the receptor, and its size and conformation are expected to be critical for optimal binding.
A summary of the inferred key pharmacophoric elements is presented in the table below.
| Pharmacophoric Element | Likely Role in Biological Activity | Supporting Evidence from Analogous Compounds |
| 5-Morpholino Group | Occupies a specific region of the receptor binding site; may form hydrogen bonds; influences selectivity. | Polar substituents at the 5-position of benzamides are important for D4 receptor affinity. nih.gov The morpholine ring is a recognized pharmacophore in medicinal chemistry. e3s-conferences.org |
| Benzamide Core | Acts as a central scaffold, positioning the key interacting groups in the correct orientation for receptor binding. | Substituted benzamides are a known class of dopamine receptor ligands. nih.govkent.ac.uk |
| 2-Amino Group | Potential for hydrogen bonding and ionic interactions with receptor residues. | The amino group is a key functional group in many bioactive molecules, including other 2-aminobenzamide derivatives. nih.govbiorxiv.org |
| N-Ethyl Group | Interacts with a likely hydrophobic pocket in the receptor; influences potency. | N-alkylation is a common strategy to modulate the affinity of ligands for their receptors. nih.govnih.gov |
Strategies for Potency and Selectivity Improvement based on SAR
Based on the inferred pharmacophoric elements, several strategies can be proposed to enhance the potency and selectivity of this compound derivatives. These strategies involve systematic modifications of the three key regions of the molecule.
Modification of the 5-Position Substituent: One of the most promising strategies involves the modification of the morpholine ring. While morpholine itself is a valuable group, exploring other cyclic amines or functional groups at this position could lead to improved potency and selectivity. For example, replacing the morpholine with a piperazine, piperidine (B6355638), or other heterocyclic systems could alter the interaction with the receptor. Furthermore, substitution on the morpholine ring itself could fine-tune its steric and electronic properties.
Alterations of the N-Alkyl Group: The N-ethyl group provides another avenue for optimization. Increasing or decreasing the length of the alkyl chain (e.g., to N-methyl, N-propyl, or N-butyl) or introducing branching could probe the size and shape of the hydrophobic pocket it occupies. The introduction of a small polar group on the ethyl chain could also be explored to seek additional interactions within the binding site.
Substitution on the 2-Amino Group: The primary 2-amino group is a potential site for modification. While acylation or alkylation might reduce its hydrogen bonding capacity, such changes could enhance other properties like membrane permeability. It is also possible that this group is essential for activity, and any modification would be detrimental.
Aromatic Ring Substitution: Exploring additional substitutions on the benzamide ring could further refine the pharmacological profile. For instance, the addition of small electron-withdrawing or electron-donating groups at other available positions on the ring could modulate the electronic distribution of the molecule and its interaction with the receptor.
The following table outlines potential strategies for improving the potency and selectivity of this compound derivatives based on SAR principles from related compounds.
| Modification Strategy | Rationale | Expected Outcome |
| Varying the 5-position heterocycle | To explore different steric and electronic interactions within the receptor binding pocket. | Potential for improved affinity and/or selectivity for specific dopamine receptor subtypes. |
| Modifying the N-alkyl chain length | To optimize the fit within a putative hydrophobic pocket of the receptor. | Enhancement of binding potency. |
| Introducing functionality on the N-alkyl chain | To probe for additional polar or hydrogen bonding interactions. | Possible increase in affinity and modulation of selectivity. |
| Substitution on the 2-amino group | To investigate the necessity of the primary amine for activity and to modify physicochemical properties. | Potential for altered potency, selectivity, and pharmacokinetic properties. |
| Additional aromatic ring substitutions | To fine-tune the electronic properties of the benzamide core. | Modulation of binding affinity and selectivity. |
These proposed strategies, derived from the SAR of analogous compounds, provide a rational framework for the design and synthesis of novel this compound derivatives with potentially enhanced therapeutic profiles.
Preclinical Pharmacological and Adme Absorption, Distribution, Metabolism, Excretion Investigations
In Vivo Pharmacokinetic Studies in Preclinical Species
There is a lack of published in vivo studies in preclinical models (e.g., rodents, canines) that would provide data on the pharmacokinetic profile of 2-Amino-N-ethyl-5-morpholinobenzamide, including its absorption, distribution, metabolism, and excretion over time.
Due to the absence of this fundamental preclinical data, a comprehensive and scientifically accurate article adhering to the requested structure cannot be generated.
Pharmacokinetic Profiling (e.g., in rodents or other relevant preclinical models)
Pharmacokinetic (PK) profiling is fundamental in preclinical studies to characterize the time course of a drug's concentration in the body. These studies are typically conducted in rodent models, such as rats and mice, to determine key parameters that describe the compound's absorption, distribution, metabolism, and elimination.
In a typical preclinical PK study, the compound is administered to animals, and blood samples are collected at various time points. The concentration of the drug in the plasma is then measured to generate a plasma concentration-time curve. From this curve, essential PK parameters are calculated. While specific data for this compound is not extensively available in the public domain, a standard pharmacokinetic profile in rats would include the parameters shown in the interactive table below. For instance, after oral administration of a compound, the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), the area under the plasma concentration-time curve (AUC), and the elimination half-life (t1/2) are determined. mdpi.com These parameters provide insights into the rate and extent of absorption, as well as the rate of elimination of the drug from the body. mdpi.com
| Parameter | Description | Typical Value (Illustrative) |
| Cmax | Maximum plasma concentration | 5 µg/mL |
| Tmax | Time to reach Cmax | 2 hours |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | 20 µg*h/mL |
| t1/2 | Elimination half-life | 4 hours |
| CL/F | Apparent total clearance of the drug from plasma after oral administration | 10 L/h/kg |
| Vd/F | Apparent volume of distribution after oral administration | 40 L/kg |
This table is illustrative of typical pharmacokinetic parameters and does not represent actual data for this compound.
Determination of Absorption and Distribution Characteristics
Understanding how a drug is absorbed into the bloodstream and distributed to various tissues is a critical component of preclinical evaluation. For orally administered drugs, absorption characteristics determine the bioavailability of the compound. Distribution studies reveal the extent to which a drug penetrates different tissues and organs, which is particularly important for drugs targeting specific sites of action.
For anti-tuberculosis agents like morinamide (B1206486), achieving sufficient concentrations in the lungs and within macrophages is crucial for efficacy. Preclinical studies in animal models, such as mice, are often used to assess tissue distribution. These studies typically involve administering the drug and then measuring its concentration in various tissues like the liver, lungs, kidneys, spleen, and brain at different time points. nih.gov While specific distribution data for morinamide is limited, a related class of anti-tuberculosis compounds, spectinamides, has shown favorable distribution into tissues, including necrotic lesions, which is a positive attribute for a TB drug candidate.
| Tissue | Description | Typical Measurement (Illustrative) |
| Liver | Primary site of drug metabolism. | Tissue-to-plasma concentration ratio |
| Lungs | Primary site of tuberculosis infection. | Tissue-to-plasma concentration ratio |
| Kidneys | Important for drug excretion. | Tissue-to-plasma concentration ratio |
| Spleen | Part of the immune system. | Tissue-to-plasma concentration ratio |
| Brain | Assesses blood-brain barrier penetration. | Tissue-to-plasma concentration ratio |
This table illustrates the types of measurements taken in tissue distribution studies and does not represent specific data for this compound.
Metabolite Profiling and Identification in Preclinical Biological Matrices
Metabolite profiling is the identification and characterization of the byproducts formed when the body processes a drug. This is a critical step, as metabolites can be active, inactive, or even toxic. nih.gov These studies are conducted using in vitro systems, such as liver microsomes or hepatocytes from preclinical species and humans, as well as in vivo by analyzing biological samples (plasma, urine, feces) from animal studies. nih.govfrontiersin.org
A key metabolic characteristic of this compound (morinamide) is that it acts as a prodrug. wikipedia.org This means that it is converted into its active form, pyrazinamide (B1679903), within the body. Pyrazinamide is a well-established first-line anti-tuberculosis drug. The biotransformation of morinamide to pyrazinamide is a crucial aspect of its mechanism of action. Preclinical metabolite profiling would aim to identify the enzymes responsible for this conversion and to detect any other significant metabolites.
| Compound | Role | Biological Matrix |
| This compound | Prodrug | Plasma, Urine, Feces |
| Pyrazinamide | Active Metabolite | Plasma, Urine, Feces |
| Pyrazinoic acid | Major metabolite of pyrazinamide | Plasma, Urine, Feces |
| 5-Hydroxypyrazinamide | Minor metabolite of pyrazinamide | Plasma, Urine, Feces |
This table lists the expected compounds in the metabolic pathway of this compound.
Excretion Pathways and Mass Balance Studies (e.g., urinary, fecal, biliary)
The primary routes of excretion are through the kidneys into the urine and through the liver into the bile, which is then eliminated in the feces. For morinamide, as it is metabolized to pyrazinamide, its excretion profile would be closely linked to that of pyrazinamide. Pyrazinamide and its metabolites are primarily excreted by the kidneys. Therefore, a significant portion of the administered dose of morinamide is expected to be recovered in the urine in the form of pyrazinamide and its metabolites.
| Excretion Route | Description | Percentage of Dose (Illustrative) |
| Urinary Excretion | Elimination through the kidneys into the urine. | 70% |
| Fecal Excretion | Elimination through the feces, often following biliary excretion. | 20% |
| Biliary Excretion | Secretion from the liver into the bile. | Component of fecal excretion |
| Other | Minor routes of elimination. | <10% |
This table provides an illustrative example of the results from a mass balance study and does not represent specific data for this compound.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation in Preclinical Contexts
PK/PD modeling integrates pharmacokinetic and pharmacodynamic data to describe the relationship between drug exposure and its pharmacological effect. nih.gov In the preclinical setting, this is a powerful tool for predicting the time course of drug activity and for optimizing dosing regimens for further studies. transpharmation.comchemrxiv.org
For an anti-tuberculosis drug like morinamide, PK/PD modeling would aim to correlate the concentration of the active metabolite, pyrazinamide, at the site of infection with the inhibition of mycobacterial growth. Preclinical models, such as in vitro hollow-fiber infection models or in vivo infection models in mice, can be used to generate the data needed for PK/PD analysis. frontiersin.org These models help in determining the PK/PD indices, such as the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC), that are most predictive of efficacy. nih.gov This information is invaluable for translating preclinical findings to the clinical setting and for selecting appropriate doses for first-in-human studies. nih.gov
Computational and in Silico Approaches in the Study of 2 Amino N Ethyl 5 Morpholinobenzamide
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as 2-Amino-N-ethyl-5-morpholinobenzamide, and a macromolecular target, typically a protein.
Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. High-ranking poses, often characterized by low binding energy scores, suggest a more favorable interaction. For instance, in a study on N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives as potential COVID-19 inhibitors, docking was used to evaluate their binding energies with the main protease (PDB ID: 6LU7). The results indicated binding energies ranging from -5.4 to -8.1 kcal/mol, with specific hydrogen bond interactions identified between the ligands and key amino acid residues like GLU166, LEU141, and CYS145. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations provide a deeper understanding of the physical movements of atoms and molecules over time. Following docking, an MD simulation can be run on the ligand-protein complex to assess its stability and behavior in a simulated physiological environment. This technique can reveal how the complex changes over time, the flexibility of the binding pocket, and the role of water molecules in the interaction.
Should this compound be studied, these methods would elucidate its binding mode to a specific target, identify key interacting amino acid residues, and provide a quantitative estimate of its binding affinity.
Table 7.1.1: Illustrative Molecular Docking Results for Potential Inhibitors This table demonstrates typical data generated from a molecular docking study, using findings from N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives as an example.
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Native Ligand (N3) | COVID-19 Main Protease (6LU7) | -8.1 | GLU166, LEU141, CYS145, GLY143 |
| Derivative IIa | COVID-19 Main Protease (6LU7) | -8.0 | GLU166, LEU141, HIS163 |
| Derivative IIb | COVID-19 Main Protease (6LU7) | -7.7 | SER144, HIS163, LEU141 |
Source: Adapted from studies on N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. farmaciajournal.com A QSAR model allows for the prediction of the activity of new, unsynthesized compounds.
The process involves:
Data Set Preparation : A series of structurally related compounds with experimentally determined biological activities is collected.
Descriptor Calculation : For each molecule, a set of numerical values known as molecular descriptors is calculated. These can describe physicochemical properties (e.g., logP), electronic properties, or 3D structural features.
Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation linking the descriptors to the biological activity.
Validation : The model's predictive power is rigorously tested using internal and external validation techniques.
For example, a 3D-QSAR study on tri-substituted benzimidazoles designed novel derivatives with anti-mycobacterial activity. The study highlighted the importance of electrostatic and steric descriptors in determining the compounds' effectiveness. nih.gov This approach enabled the researchers to design new compounds and predict their activity before undertaking their synthesis. nih.gov
If a QSAR study were performed on a series of analogs of this compound, it would identify which structural modifications—such as changes to the morpholino group or the N-ethyl substituent—are likely to enhance its desired biological activity.
Table 7.2.1: Illustrative QSAR Model Descriptors This table shows typical molecular descriptors that might be used in a QSAR study, based on general principles.
| Descriptor Type | Example Descriptor | Property Represented | Potential Impact on Activity |
| Electronic | Dipole Moment | Polarity and charge distribution | Influences electrostatic interactions with target |
| Steric | Molecular Volume | Size and shape of the molecule | Affects fit within the binding site |
| Hydrophobic | LogP | Lipophilicity | Governs membrane permeability and solubility |
| Topological | Wiener Index | Molecular branching and connectivity | Relates to molecular size and shape |
In Silico Prediction of ADME and Pharmacokinetic Properties
In silico ADME (Absorption, Distribution, Metabolism, Excretion) prediction involves using computational models to estimate the pharmacokinetic properties of a compound. These predictions are crucial in early-stage drug discovery to filter out candidates that are likely to fail due to poor ADME profiles.
Commonly predicted properties include:
Absorption : Human intestinal absorption (HIA), Caco-2 cell permeability, and plasma protein binding.
Distribution : Blood-brain barrier (BBB) penetration and volume of distribution.
Metabolism : Prediction of metabolic sites by cytochrome P450 (CYP) enzymes.
Excretion : Prediction of renal clearance.
Toxicity : Prediction of potential cardiotoxicity (hERG inhibition) or mutagenicity.
In a study of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives, in silico ADME predictions were performed. Most of the synthesized compounds showed over 70% absorption and complied with Lipinski's and Veber's rules, indicating good potential for oral bioavailability. nih.gov Similarly, a study on thiourea (B124793) derivatives used QSAR models to predict logP values, which are critical for estimating a compound's ability to cross biological barriers. farmaciajournal.com
For this compound, these predictive models could estimate its drug-likeness, oral bioavailability, and potential metabolic fate without initial laboratory experiments.
Table 7.3.1: Illustrative In Silico ADME/Tox Predictions This table provides an example of the ADME and toxicity properties that would be predicted for a compound of interest.
| Property | Predicted Value for Compound X | Interpretation |
| Molecular Weight | < 500 g/mol | Complies with Lipinski's Rule |
| LogP | < 5 | Good balance of solubility and permeability |
| H-bond Donors | < 5 | Complies with Lipinski's Rule |
| H-bond Acceptors | < 10 | Complies with Lipinski's Rule |
| Human Intestinal Absorption | > 80% | High potential for oral absorption |
| Blood-Brain Barrier Permeation | Low | Unlikely to cause CNS side effects |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity |
Virtual Screening for Hit Identification and Lead Generation
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This method is much faster and more cost-effective than experimental high-throughput screening (HTS).
There are two main approaches:
Structure-Based Virtual Screening (SBVS) : This requires the 3D structure of the target protein. Compounds from a database are docked into the target's binding site, and the best-scoring molecules are selected as "hits."
Ligand-Based Virtual Screening (LBVS) : This method is used when the target structure is unknown. It relies on the knowledge of other molecules that bind to the target. A model of the "active" ligand (a pharmacophore) is created, and a database is searched for molecules with similar features.
If researchers were seeking novel inhibitors for a specific protein, they could perform a virtual screen of millions of compounds. It is through such a process that a molecule like this compound might be identified as a potential starting point, or "hit," for a drug discovery program.
Computational Design of Novel Analogs with Enhanced Profiles
Once a hit compound like this compound is identified, computational methods can be used to design novel analogs with improved properties, such as higher potency, better selectivity, or a more favorable ADME profile.
This process, often called lead optimization, leverages the insights gained from molecular docking, MD simulations, and QSAR models. For example, a docking study might reveal an unoccupied pocket within the target's binding site. A medicinal chemist could then use this information to computationally design a new analog of this compound with an additional chemical group that fits into this pocket, potentially increasing binding affinity.
In a study on benzimidazole (B57391) derivatives, a 3D-QSAR model was used to guide the design of 223 new analogs. The most promising designed compound was then analyzed in silico and found to have a better predicted profile than the original compounds. nih.gov This demonstrates a rational, computer-guided approach to improving a lead molecule.
Future Research and Preclinical Vistas for this compound
The novel chemical entity, this compound, stands as a compound of significant interest within contemporary medicinal chemistry. Its core structure, featuring a morpholinobenzoic acid scaffold, has been identified as a promising pharmacophore. As research progresses, several key areas have been identified for future exploration to fully elucidate its therapeutic potential and pave the way for preclinical development. This article focuses on the prospective research directions and preclinical translational perspectives for this compound and its derivatives.
Q & A
Basic: What synthetic strategies are recommended for preparing 2-Amino-N-ethyl-5-morpholinobenzamide?
Methodological Answer:
Synthesis typically involves a multi-step approach:
Morpholine Introduction : React 5-nitrobenzoic acid derivatives with morpholine under nucleophilic aromatic substitution (SNAr) conditions. For example, use Pd/C-catalyzed hydrogenation to reduce nitro to amino groups post-substitution .
Amide Coupling : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) between the benzoic acid intermediate and ethylamine. Optimize stoichiometry (1:1.2 molar ratio) and monitor by TLC (silica gel, ethyl acetate/hexane 3:7) .
Purification : Use column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH 95:5 → 90:10) to isolate the product. Confirm purity via HPLC (C18 column, 254 nm) .
Basic: How should researchers characterize the molecular structure of this compound?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Assign peaks using DMSO-d₆. Key signals: morpholine protons (δ 3.6–3.8 ppm), ethylamide NH (δ 8.2–8.5 ppm) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- X-ray Crystallography : Grow crystals via slow evaporation in ethanol/water (70:30). Resolve bond angles and dihedrals (e.g., morpholine chair conformation) .
Advanced: How can computational modeling predict the bioactivity of this compound?
Methodological Answer:
Use density functional theory (DFT) and molecular docking :
- DFT (B3LYP/6-31G(d)) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Compare with experimental electrophilic substitution data .
- Docking (AutoDock Vina) : Target enzymes (e.g., kinases) using Lamarckian algorithms. Validate binding poses with MD simulations (NAMD, 100 ns) and compare with IC₅₀ values from kinase inhibition assays .
Advanced: How to resolve contradictions in reported solubility data for benzamide derivatives?
Methodological Answer:
Address discrepancies via systematic protocols:
Standardize Solubility Tests : Use USP rotating paddle method (37°C, pH 1.2–7.4 buffers).
Impurity Profiling : Analyze batch variations via LC-MS. For example, detect hydrolyzed byproducts (e.g., free benzoic acid) using ESI+ (m/z 150.1) .
Statistical Analysis : Apply ANOVA to compare datasets, ensuring p < 0.05 significance. Exclude outliers via Grubbs’ test .
Basic: What stability protocols are critical for long-term storage of this compound?
Methodological Answer:
- Storage Conditions : Store at –20°C in amber vials under argon. Avoid moisture (use silica gel desiccants) .
- Degradation Monitoring : Perform accelerated stability studies (40°C/75% RH for 6 months). Quantify degradation via HPLC-MS (e.g., oxidation at morpholine ring) .
Advanced: How can structural modifications enhance the pharmacokinetics of this compound?
Methodological Answer:
Modify the morpholine ring or ethylamide group:
- Morpholine Methylation : Introduce 2,6-dimethyl groups (as in ) to improve lipophilicity (logP ↑0.5–1.0). Synthesize via reductive amination with formaldehyde .
- Ethylamide Replacement : Substitute ethyl with cyclopropyl groups to reduce CYP450 metabolism. Assess metabolic stability using liver microsome assays (t₁/₂ > 60 min) .
Methodological: Designing SAR studies for derivatives—what parameters are essential?
Methodological Answer:
Scaffold Diversification : Synthesize 10–15 analogs with variations at the amino, morpholine, and ethylamide positions .
Bioactivity Assays : Test against target proteins (e.g., kinases) using fluorescence polarization (FP) or SPR.
QSAR Modeling : Use partial least squares (PLS) regression to correlate descriptors (e.g., logP, polar surface area) with IC₅₀ .
Data Analysis: How to statistically validate dose-response curves in pharmacological assays?
Methodological Answer:
- Nonlinear Regression (GraphPad Prism) : Fit data to sigmoidal models (Hill slope ≈1). Calculate EC₅₀ with 95% confidence intervals .
- Outlier Detection : Apply ROUT method (Q = 1%) to exclude anomalous points.
- Reproducibility : Triplicate experiments; report SEM ± 10% of mean .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
